molecular formula C16H14FN3 B13410823 3-(o-Ethylphenyl)-5-(m-fluorophenyl)-s-triazole CAS No. 85303-83-9

3-(o-Ethylphenyl)-5-(m-fluorophenyl)-s-triazole

Cat. No.: B13410823
CAS No.: 85303-83-9
M. Wt: 267.30 g/mol
InChI Key: ANIGOOQXMDHYSN-UHFFFAOYSA-N
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Description

3-(o-Ethylphenyl)-5-(m-fluorophenyl)-s-triazole is a synthetic organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features an ortho-ethylphenyl group and a meta-fluorophenyl group attached to the triazole ring, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(o-Ethylphenyl)-5-(m-fluorophenyl)-s-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of ortho-ethylphenyl hydrazine with meta-fluorobenzonitrile under acidic or basic conditions to form the triazole ring. The reaction conditions may include:

    Solvent: Common solvents include ethanol, methanol, or dimethyl sulfoxide (DMSO).

    Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid, or basic catalysts like sodium hydroxide.

    Temperature: The reaction may be carried out at elevated temperatures (e.g., 80-100°C) to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis. This may include:

    Continuous flow reactors: To ensure consistent reaction conditions and high yield.

    Purification techniques: Such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

3-(o-Ethylphenyl)-5-(m-fluorophenyl)-s-triazole can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reaction with reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions, depending on the substituents on the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted triazoles.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use as an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(o-Ethylphenyl)-5-(m-fluorophenyl)-s-triazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:

    Binding to active sites: Inhibiting or activating enzyme function.

    Receptor interaction: Modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(o-Methylphenyl)-5-(m-fluorophenyl)-s-triazole
  • 3-(o-Ethylphenyl)-5-(p-fluorophenyl)-s-triazole
  • 3-(o-Ethylphenyl)-5-(m-chlorophenyl)-s-triazole

Uniqueness

3-(o-Ethylphenyl)-5-(m-fluorophenyl)-s-triazole is unique due to the specific positioning of the ethyl and fluorophenyl groups, which may influence its chemical reactivity and biological activity differently compared to similar compounds.

Properties

CAS No.

85303-83-9

Molecular Formula

C16H14FN3

Molecular Weight

267.30 g/mol

IUPAC Name

5-(2-ethylphenyl)-3-(3-fluorophenyl)-1H-1,2,4-triazole

InChI

InChI=1S/C16H14FN3/c1-2-11-6-3-4-9-14(11)16-18-15(19-20-16)12-7-5-8-13(17)10-12/h3-10H,2H2,1H3,(H,18,19,20)

InChI Key

ANIGOOQXMDHYSN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C2=NC(=NN2)C3=CC(=CC=C3)F

Origin of Product

United States

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